molecular formula C16H16N4O3S B5532513 7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B5532513
M. Wt: 344.4 g/mol
InChI Key: XOKUUSRWBBFKIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazo[1,2-a]pyrazine derivatives are typically synthesized via a condensation reaction. In a study by Jyothi and Madhavi (2019), similar compounds were synthesized by reacting imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines under specific conditions, including microwave irradiation. The structure of these compounds was confirmed through various spectral and analytical data (Jyothi & Madhavi, 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is typically elucidated using spectral analysis such as IR, 1H, and 13C NMR, and MS, as demonstrated in the study by Jyothi and Madhavi (2019). These techniques help in understanding the arrangement of atoms and functional groups within the molecule (Jyothi & Madhavi, 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions based on their functional groups. For instance, in the study by Bol’but et al. (2014), derivatives obtained from pyrazole-4-carboxamides reacted with benzylthiol or thiophenols to afford new compounds, indicating the reactivity of the imidazo[1,2-a]pyrazine core (Bol’but et al., 2014).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrazine derivatives, such as melting point, solubility, and crystal structure, can be determined through various analytical techniques. However, specific information on the physical properties of 7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide was not found in the available literature.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic properties, of imidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. Studies often utilize NMR and mass spectroscopy to determine these properties, as seen in the research by Jyothi and Madhavi (2019) (Jyothi & Madhavi, 2019).

properties

IUPAC Name

N-(2-hydroxyethyl)-8-oxo-7-prop-2-enyl-6-thiophen-2-ylimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-2-6-20-12(13-4-3-8-24-13)10-19-9-11(15(22)17-5-7-21)18-14(19)16(20)23/h2-4,8-10,21H,1,5-7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKUUSRWBBFKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN2C=C(N=C2C1=O)C(=O)NCCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

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